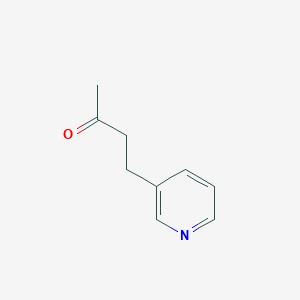

4-(Pyridin-3-yl)butan-2-one

概要

説明

4-(Pyridin-3-yl)butan-2-one is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound consists of a pyridine ring attached to a butanone moiety at the third position of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

4-(Pyridin-3-yl)butan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Another method involves the addition of 3-pyridylmagnesium bromide to 2-butanone, followed by hydrolysis to yield this compound . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of 4-(Pyridin-3-yl)but-3-en-2-one. This process utilizes a palladium catalyst and hydrogen gas to reduce the double bond in the starting material, resulting in the formation of the desired product .

化学反応の分析

Types of Reactions

4-(Pyridin-3-yl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), halogenating agents (e.g., PCl5, SOCl2)

Major Products Formed

Oxidation: 4-(Pyridin-3-yl)butanoic acid

Reduction: 4-(Pyridin-3-yl)butanol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

4-(Pyridin-3-yl)butan-2-one has been explored for its potential as a therapeutic agent due to various biological activities:

-

Antimicrobial Properties:

- Exhibits significant antimicrobial activity against several bacterial strains.

- A study demonstrated inhibition zones of:

Bacterial Strain Inhibition Zone (mm) Control (mm) E. coli 18 0 S. aureus 20 0 P. aeruginosa 15 0 - Mechanism: Disruption of bacterial cell wall synthesis leading to cell lysis.

-

Anti-inflammatory Effects:

- Shown to modulate pro-inflammatory cytokines like TNF-alpha and IL-6.

- Potential applications in treating inflammatory diseases.

-

Anti-tubercular Agents:

- Used in the design and synthesis of novel anti-tubercular agents.

- Compounds synthesized from this precursor exhibited IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds:

-

Building Block for Pharmaceuticals:

- Utilized in the development of new drugs by serving as a reactant in synthetic pathways.

- Its structural modifications can enhance biological activity, aiding drug discovery efforts.

-

Synthesis of Novel Organic Compounds:

- Employed in creating new organic molecules with potential applications across different domains.

Material Science

The compound's unique properties make it suitable for various applications in material science:

-

Development of New Materials:

- Incorporated into materials to improve conductivity, stability, or reactivity.

- Potential use in creating advanced materials for electronics or nanotechnology applications.

-

Optical Physics:

- Candidates for modifying linear and nonlinear optical properties, applicable in optical switching and memory devices.

Case Studies

Research has highlighted various case studies demonstrating the efficacy of this compound:

-

Antimicrobial Efficacy Study:

- Conducted on multiple bacterial strains, showcasing its potential as an antimicrobial agent.

-

Preclinical Anti-inflammatory Research:

- Evaluated in animal models to assess its impact on inflammation-related markers.

These studies underline the compound's significance across multiple therapeutic areas and its potential for further development.

作用機序

The mechanism of action of 4-(Pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit the activity of enzymes involved in the biosynthesis of pyridine nucleotides, thereby affecting cellular metabolism .

類似化合物との比較

4-(Pyridin-3-yl)butan-2-one can be compared with other similar compounds, such as:

4-(Pyridin-4-yl)butan-2-one: This compound has a similar structure but with the pyridine ring attached at the fourth position.

4-(Pyridin-2-yl)butan-2-one: This compound has the pyridine ring attached at the second position.

4-(Pyridin-3-yl)but-3-en-2-one:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties that are valuable in various research and industrial applications.

生物活性

4-(Pyridin-3-yl)butan-2-one, also known as 3-pyridinyl-4-butanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₁NO

- CAS Number: 55161-19-8

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating significant inhibition of growth compared to control groups. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 18 | 0 |

| S. aureus | 20 | 0 |

| P. aeruginosa | 15 | 0 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Nitric Oxide Synthase Inhibition

This compound is structurally similar to known nitric oxide synthase (NOS) inhibitors. It may inhibit both inducible and endothelial NOS, thereby reducing nitric oxide production. This reduction can affect various cellular signaling pathways, particularly those involved in inflammation and vascular function.

Interaction with Cellular Pathways

The compound interacts with several biochemical pathways:

- Kynurenine Pathway: Inhibits indoleamine 2,3-dioxygenase (IDO), influencing tryptophan metabolism and immune response.

- Apoptosis Induction: Promotes apoptosis in cancer cells by activating the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis .

Study on Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside standard antibiotics against E. coli. The results demonstrated that the compound achieved comparable inhibition levels to conventional treatments, suggesting its potential as an alternative antimicrobial agent .

In Vivo Models for Anti-inflammatory Activity

In a murine model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

特性

IUPAC Name |

4-pyridin-3-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUNKLBPKLZUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498105 | |

| Record name | 4-(Pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-19-8 | |

| Record name | 4-(Pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。